molecular formula C10H8O4 B1592150 2-Vinylterephthalic acid CAS No. 216431-29-7

2-Vinylterephthalic acid

Cat. No. B1592150
M. Wt: 192.17 g/mol
InChI Key: CFCMNKJCKDXHHO-UHFFFAOYSA-N
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Description

2-Vinylterephthalic acid is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, 2-ethenyl- .


Synthesis Analysis

The synthesis of 2-Vinylterephthalic acid involves the use of thionyl chloride . The process involves mixing vinyl terephthalic acid with thionyl chloride and stirring the mixture at 50°C for about 4 hours until a clear solution is obtained . The excess thionyl chloride is then removed by evaporation under reduced pressure .


Molecular Structure Analysis

The molecular structure of 2-Vinylterephthalic acid consists of 10 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI key for this compound is CFCMNKJCKDXHHO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Vinylterephthalic acid is a solid at room temperature . The compound should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Application 1: Preparation of Pd/UiO-66-v for the Conversion of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol

  • Summary of the Application: The compound 2-Vinylterephthalic acid is used in the preparation of a catalyst known as Pd/UiO-66-v. This catalyst is used for the hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol .
  • Methods of Application or Experimental Procedures: The Zr-MOF was prepared according to a previous reported procedure with modification that the 2-vinylterephthalic acid was used instead of terephthalic acid for the preparation of UiO-66-v . The catalyst was characterized by X-ray diffraction, thermogravimetric, N2 physical adsorption/desorption, X-ray photoelectron spectroscopy, scanning electron microscope, transmission electron microscopy, energy dispersive spectrometer elemental mappings, and inductively coupled plasma atomic emission spectroscopy .
  • Results or Outcomes: The Pd/UiO-66-v catalyst was found to be effective for the hydrogenation of furan ring in furans and could be used for at least five times . 99% conversion of furfuryl alcohol was obtained with 90% selectivity to tetrahydrofurfuryl alcohol after reacted at 0.5 MPa H2, 303 K for 12 h .

Application 2: Potential Building Block for Polyester Synthesis

  • Summary of the Application: 2-Vinylterephthalic acid possesses a vinyl group and two carboxylic acid groups, making it a potential building block for polyester synthesis. Polyesters are a diverse class of polymers with numerous applications.
  • Results or Outcomes: The source does not provide specific results or outcomes for this application. It mentions that further research is needed to determine the viability of 2-Vinylterephthalic acid in producing specific polyesters with desired properties.

Application 3: Fabrication of High Activity Catalyst for Hydrogenation of Furan Ring in Biomass-Derived Furans

  • Summary of the Application: 2-Vinylterephthalic acid is used in the preparation of a catalyst known as Pd/UiO-66-v. This catalyst is used for the hydrogenation of furan ring in biomass-derived furans .
  • Methods of Application or Experimental Procedures: The Zr-MOF was prepared according to a previous reported procedure with modification that the 2-vinylterephthalic acid was used instead of terephthalic acid for the preparation of UiO-66-v . The catalyst was characterized by X-ray diffraction, thermogravimetric, N2 physical adsorption/desorption, X-ray photoelectron spectroscopy, scanning electron microscope, transmission electron microscopy, energy dispersive spectrometer elemental mappings, and inductively coupled plasma atomic emission spectroscopy .
  • Results or Outcomes: The Pd/UiO-66-v was proved to be effective for the hydrogenation of furan ring in furans and could be used for at least five times . 99% conversion of furfuryl alcohol was obtained with 90% selectivity to tetrahydrofurfuryl alcohol after reacted at 0.5 MPa H2, 303 K for 12 h .

Safety And Hazards

The safety information for 2-Vinylterephthalic acid indicates that it has the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

2-Vinylterephthalic acid has been used in the synthesis of mesogen-jacketed liquid crystal polymers . These polymers form very stable liquid crystal phases above the glass transition temperatures . This suggests potential applications in the field of materials science, particularly in the development of new materials with unique properties .

properties

IUPAC Name

2-ethenylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCMNKJCKDXHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610648
Record name 2-Ethenylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinylterephthalic acid

CAS RN

216431-29-7
Record name 2-Ethenylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
C Ye, HL Zhang, Y Huang, EQ Chen, Y Lu… - …, 2004 - ACS Publications
… Four series of MJLCPs, which were based on 2-vinylhydroquinone, 6-8 2-vinyl-1,4-phenylenediamine, 8,9 2-vinylterephthalic acid, 10-13 and 2-vinyl-p-terphenyl, 14,15 were …
Number of citations: 135 pubs.acs.org
D Zhang, YX Liu, XH Wan, QF Zhou - Macromolecules, 1999 - ACS Publications
… starting from the newly synthesized 2-vinylterephthalic acid. The polymers were noncrystalline … Thus, not only are these polymers based on 2-vinylterephthalic acid and our previously …
Number of citations: 140 pubs.acs.org
Y Li, X Zhang, L Zhang, K Jiang, Y Cui, Y Yang… - Journal of Solid State …, 2017 - Elsevier
… UiO-66-CH=CH 2 was prepared by heating ZrCl 4 and 2-vinylterephthalic acid via a simple method. UiO-66-CH=CH 2 displayed fluorescence quenching to H 2 S and kept excellent …
Number of citations: 40 www.sciencedirect.com
X Han, J Liu, K Yu, Y Lu, W Xiang, D Zhao… - Inorganic …, 2022 - ACS Publications
… In conclusion, the vinyl-functionalized ligand 2-vinylterephthalic acid was used to synthesize the fcu-topological S’LnMOF Eu-BDC–CH═CH 2 . The hydrophobic vinyl groups in the …
Number of citations: 23 pubs.acs.org
H Pan, W Zhang, A Xiao, X Lyu, Z Shen, X Fan - Macromolecules, 2018 - ACS Publications
… In this work, poly(dimethylsiloxane)-b-poly(2-vinylterephthalic acid) (PDMS-b-PM1H) and [4-(4′-hexyloxy)styryl]pyridine (NC6) were used as the hydrogen-bonding donor and acceptor…
Number of citations: 11 pubs.acs.org
R Yamamoto, N Yabuuchi… - Journal of The …, 2018 - iopscience.iop.org
… (2-vinylterephthalic acid), and novel redox-active polymers bearing the sodium terephthalate polymer were efficiently prepared by the polymer reaction of poly(2-vinylterephthalic acid) …
Number of citations: 12 iopscience.iop.org
H Xie, T Hu, X Zhang, H Zhang… - Journal of Polymer …, 2008 - Wiley Online Library
… The synthesis of this MCSCLCP based on 2-vinylterephthalic acid can be easily carried out via ATRP. Therefore, the MW and MW distribution of the resultant polymers can be well …
Number of citations: 34 onlinelibrary.wiley.com
Y Yang, D Deng, D Sui, Y Xie, D Li, Y Duan - Nanomaterials, 2019 - mdpi.com
… The Zr-MOF was prepared according to the previous reported procedure with modification that the 2-vinylterephthalic acid was used instead of terephthalic acid for the preparation of …
Number of citations: 14 www.mdpi.com
Z Tan, R Tang, F Xi, Y Li - Polymers for Advanced Technologies, 2007 - Wiley Online Library
… 2-(30-(300,700-dimethyloctyloxy)-1,4bis(hydroxymethyl)benzene and 2-vinylterephthalic acid dimethyl ester were prepared according to the literature.All other solvents and reagents …
Number of citations: 11 onlinelibrary.wiley.com
QK Zhang, HJ Tian, CF Li, YF Zhu, Y Liang, Z Shen… - Polymer …, 2014 - pubs.rsc.org
… For MJLCPs with 2-vinylterephthalic acid in the side-chain core, typical poly{2,5-bis[(4-methoxyphenyl)oxycarbonyl]styrene} (PMPCS) with a monomer (MPCS) MW of 404 g mol −1 has …
Number of citations: 17 pubs.rsc.org

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